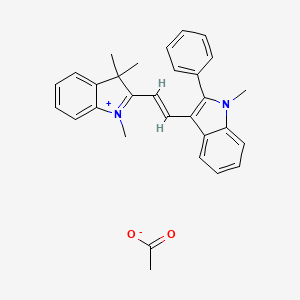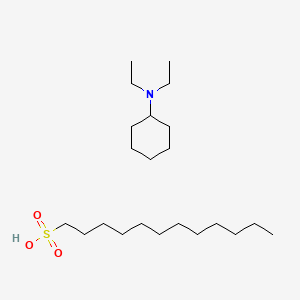
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate is an organic compound belonging to the carbamate family. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its ability to inhibit cholinesterase, making it useful as an insecticide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate typically involves the reaction of 3,5-xylylmethylamine with isopropyl methylcarbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methylcarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Various nucleophiles; conditionsappropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme inhibition, particularly cholinesterase.
Medicine: Investigated for potential therapeutic uses, including as an insecticide in vector control.
Industry: Employed in the production of pesticides and other agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of cholinesterase enzymes. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in prolonged nerve impulses, which can be lethal to insects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- 3,5-Dimethylphenyl methylcarbamate
Uniqueness
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate is unique due to its specific structure, which provides a balance between potency and selectivity in enzyme inhibition. Compared to other carbamates, it offers a distinct profile in terms of its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
72058-16-3 |
|---|---|
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
1-(N,3,5-trimethylanilino)propan-2-yl N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-10-6-11(2)8-13(7-10)16(5)9-12(3)18-14(17)15-4/h6-8,12H,9H2,1-5H3,(H,15,17) |
Clé InChI |
XDIIOLIFZDMGHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N(C)CC(C)OC(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


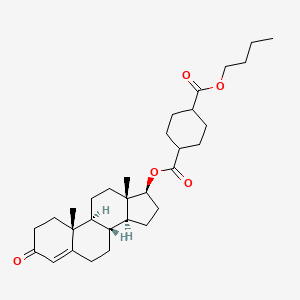
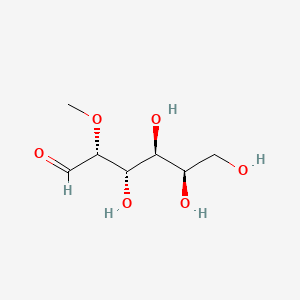

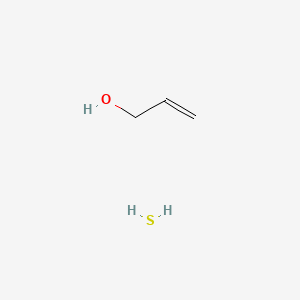
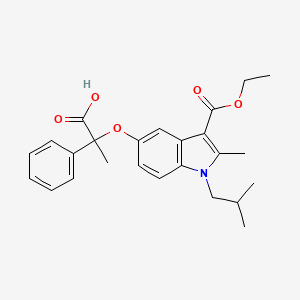
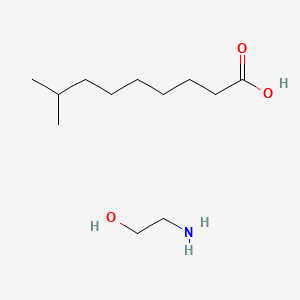

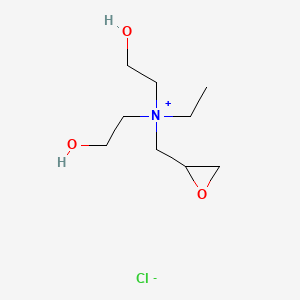
![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
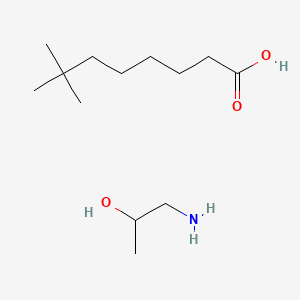
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)
